(6-Methoxybenzofuran-2-yl)boronic acid
Overview
Description
(6-Methoxybenzofuran-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzofuran ring, which is further substituted with a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-methoxybenzofuran-2-bromide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxybenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide will yield a biaryl compound .
Scientific Research Applications
(6-Methoxybenzofuran-2-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (6-Methoxybenzofuran-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Furylboronic acid
Uniqueness
(6-Methoxybenzofuran-2-yl)boronic acid is unique due to the presence of both a benzofuran ring and a methoxy group, which confer distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Biological Activity
(6-Methoxybenzofuran-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group at the 6-position and a boronic acid functional group. The general formula for this compound is .
The synthesis of this compound typically involves the direct borylation of benzofuran derivatives using palladium-catalyzed methods, which have been optimized for efficiency and yield .
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against prostate cancer cells, with a notable decrease in cell viability while maintaining the viability of healthy cells . The compound's mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. In one study, it demonstrated an IC50 value of 0.56 µM, indicating its potency compared to standard chemotherapeutic agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | Prostate Cancer | 0.56 | |
Bortezomib | Multiple Myeloma | 1.0 | |
Cisplatin | Various Tumors | Varies |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the concentration used . This suggests potential applications in treating bacterial infections.
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with biological targets such as proteins involved in cell cycle regulation and microbial metabolism. The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which may enhance its selectivity and efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Prostate Cancer Study : A study examined the compound's effect on prostate cancer cell lines, demonstrating a significant reduction in cell proliferation compared to untreated controls.
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against common pathogens, confirming its potential as a therapeutic agent in infectious diseases.
Properties
IUPAC Name |
(6-methoxy-1-benzofuran-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLPTYEVKJTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678924 | |
Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952737-54-1 | |
Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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